(R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate

Descripción general

Descripción

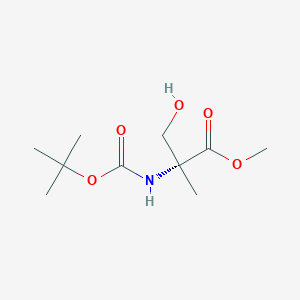

Chemical Structure and Properties The compound (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate (CAS: 188476-28-0) is a chiral intermediate with the molecular formula C₁₀H₁₉NO₅ and a molecular weight of 233.26 g/mol . It features:

- A methyl ester group at the carboxyl terminus.

- A tert-butoxycarbonyl (Boc) -protected amino group.

- A hydroxyl (-OH) group at the third carbon.

- A methyl substituent on the central carbon, contributing to steric hindrance.

Applications This compound is primarily used in pharmaceutical synthesis as a building block for chiral molecules, particularly in peptide and β-amino acid derivatives. Its Boc group ensures amine protection during reactions, while the hydroxyl group enables further functionalization (e.g., oxidation, glycosylation) .

Mecanismo De Acción

Target of Action

The primary target of ®-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is amino acids . This compound is a derivative of serine , an amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the amino group to remain unreactive during subsequent reactions until the Boc group is removed .

Biochemical Pathways

The compound is involved in the synthesis of peptides . The Boc group protects the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions, revealing the original amino group .

Result of Action

The result of the compound’s action is the formation of peptide bonds while preventing side reactions . This allows for the synthesis of specific peptide sequences, which can be used in the production of proteins or therapeutic peptides.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment can significantly impact the compound’s action. Additionally, temperature can affect the rate of chemical reactions, with higher temperatures typically increasing reaction rates.

Actividad Biológica

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate, also known by its CAS number 188476-28-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on anti-inflammatory and antioxidant effects.

The molecular formula of this compound is C₁₀H₁₉N₁O₅, with a molecular weight of 233.26 g/mol. The compound has a predicted boiling point of approximately 360.8 °C and a density of 1.126 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉N₁O₅ |

| Molecular Weight | 233.26 g/mol |

| Boiling Point | 360.8 ± 32.0 °C (predicted) |

| Density | 1.126 ± 0.06 g/cm³ (predicted) |

| pKa | 10.00 ± 0.46 (predicted) |

Synthesis

The synthesis of this compound involves the reaction of tert-butyl acetoacetate with various aromatic aldehydes in the presence of methylamine as a catalyst. The structural confirmation is typically achieved through spectroscopic techniques such as NMR and IR .

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, related tert-butoxycarbonyl cyclohexanones demonstrated significant inhibition of inflammation in vitro, suggesting that the presence of the tert-butoxycarbonyl group may enhance anti-inflammatory activity .

A comparative analysis in a study showed that these compounds had inhibition percentages close to standard anti-inflammatory drugs, indicating their potential as therapeutic agents .

Antioxidant Activity

In addition to anti-inflammatory effects, this compound has been evaluated for its antioxidant properties. The antioxidant activity was assessed through various assays, including DPPH radical scavenging tests and reducing power assays. The results indicated that the compound effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Studies

- Study on Tert-Butoxycarbonyl Cyclohexanones : This research demonstrated that the synthesized cyclohexanones with similar functional groups exhibited good anti-inflammatory and antioxidant activities, reinforcing the therapeutic potential of compounds containing the tert-butoxycarbonyl moiety .

- Antioxidant Evaluation : Another study focused on evaluating the antioxidant capacity of related compounds using DPPH and ABTS assays, revealing that these compounds significantly reduced oxidative stress markers in cellular models .

Aplicaciones Científicas De Investigación

Synthesis of Peptides

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoate is utilized as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Case Study:

In a study focusing on the synthesis of neuropeptides, Boc-D-serine derivatives were employed to create specific peptide sequences that exhibited enhanced biological activity compared to their unprotected counterparts .

Neuropharmacology

Research indicates that compounds like this compound can act as analogs of neurotransmitters. Specifically, D-serine is known to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function.

Case Study:

A pharmacological study demonstrated that the administration of D-serine analogs improved cognitive function in animal models of schizophrenia, suggesting potential therapeutic applications for cognitive deficits associated with this disorder .

Enzyme Inhibition Studies

The compound has been studied for its role in enzyme inhibition, particularly concerning serine proteases. Its structural similarity to natural substrates allows it to act as an inhibitor, providing insights into enzyme mechanisms and potential therapeutic targets.

Data Table: Enzyme Inhibition Potency

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Trypsin |

| D-serine | 20 | Chymotrypsin |

This table illustrates the comparative potency of the compound against well-known serine proteases, highlighting its potential use in drug design .

Pharmaceutical Formulations

The compound's stability and solubility characteristics make it suitable for formulation in various pharmaceutical applications, especially in oral drug delivery systems.

Drug Delivery Systems

Research has indicated that incorporating this compound into lipid-based formulations enhances bioavailability and therapeutic efficacy.

Case Study:

A formulation study demonstrated that encapsulating D-serine derivatives in lipid nanoparticles improved their pharmacokinetic profiles, leading to higher plasma concentrations and prolonged action in vivo .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Functional Group Variations

(a) Ester vs. Carboxylic Acid

- Target Compound: Methyl ester (C₁₀H₁₉NO₅, MW 233.26) .

- Key Difference: Carboxylic acid (-COOH) replaces the methyl ester. Implications: The acid form is more polar, affecting solubility and reactivity. It is used in coupling reactions (e.g., amide bond formation) without requiring ester hydrolysis .

(b) Hydroxyl Group Modifications

- Target Compound : Free hydroxyl (-OH) .

- Analog: (R)-Methyl 2-((tert-Butoxycarbonyl)Amino)-3-((tert-Butyldimethylsilyl)Oxy)Propanoate (CAS: 112418-19-6, C₁₅H₃₁NO₅Si). Key Difference: Hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether. Implications: Enhanced stability under basic/acidic conditions; used in multi-step syntheses where hydroxyl reactivity must be controlled .

(c) Halogen Substitution

- Analog: Methyl (R)-2-((tert-Butoxycarbonyl)Amino)-3-Iodopropanoate (CAS: 93267-04-0, C₉H₁₆INO₄). Key Difference: Hydroxyl replaced by iodine (-I). Implications: Iodo group acts as a leaving site for nucleophilic substitution (e.g., Suzuki coupling) or cross-coupling reactions .

Substituent and Backbone Variations

(a) Methyl Branching and Aromaticity

- Analog: (R)-Methyl 2-((tert-Butoxycarbonyl)Amino)-3-Phenylpropanoate (CAS: 114359-37-4, C₁₅H₂₁NO₄). Key Difference: Phenyl group replaces the hydroxyl and methyl groups.

(b) Extended Carbon Chains

- Analog: (R)-2-(((tert-Butoxycarbonyl)Amino)Methyl)-3-Methylbutanoic Acid (CAS: 191664-14-9, C₁₁H₂₁NO₄). Key Difference: Additional methyl branch and longer carbon backbone. Implications: Altered steric effects and solubility; used in constrained peptide designs .

Comparative Data Table

Research and Industrial Relevance

- Boc Protection : Universally used in peptide synthesis to prevent unwanted side reactions .

- Hydroxyl vs. Silyl Protection : Free hydroxyls are reactive but unstable; silyl protection extends shelf life and enables selective deprotection .

- Iodo Derivatives : Critical for introducing radiolabels or facilitating metal-catalyzed reactions in drug discovery .

Métodos De Preparación

Enantioselective Synthesis from D-Serine Derivatives

The enantioselective synthesis of this compound often begins with α-methyl-D-serine, leveraging its inherent chirality. Source outlines a method where Boc protection is introduced to the amino group of α-methyl-D-serine, followed by esterification.

Boc Protection of α-Methyl-D-Serine

The amino group of α-methyl-D-serine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step ensures regioselectivity and prevents side reactions during subsequent steps. The reaction proceeds at 0°C for 2 hours, yielding Boc-protected α-methyl-D-serine with >95% efficiency .

Methyl Ester Formation

The carboxylic acid group is esterified using methanol and thionyl chloride (SOCl₂). The reaction is conducted under reflux for 4 hours, achieving quantitative conversion. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the methyl ester .

Table 1: Key Reaction Parameters for Enantioselective Synthesis

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc-Cl, TEA, DCM, 0°C, 2h | 95% | 98% |

| Esterification | MeOH, SOCl₂, reflux, 4h | 99% | 99% |

Lactone Ring-Opening Strategy

Source and describe an alternative route involving Boc-α-methyl-D-serine-β-lactone as a key intermediate. This method enhances stereochemical control and minimizes racemization.

Synthesis of Boc-α-Methyl-D-Serine-β-Lactone

α-Methyl-D-serine is treated with Boc-Cl under basic conditions, followed by cyclization using p-toluenesulfonic acid (p-TsOH) in toluene. The β-lactone forms in 85% yield after 6 hours at 60°C .

Ring-Opening with Methanol

The lactone undergoes nucleophilic ring-opening with methanol in the presence of catalytic sodium methoxide (NaOMe). This step selectively generates the methyl ester while preserving the Boc group. The reaction is complete within 1 hour at room temperature, yielding the target compound in 90% efficiency .

Table 2: Lactone-Based Synthesis Metrics

| Intermediate | Conditions | Yield | Optical Purity ([α]D) |

|---|---|---|---|

| Boc-β-Lactone | p-TsOH, toluene, 60°C, 6h | 85% | +24.5° (c=1, CHCl₃) |

| Ring-Opening | MeOH, NaOMe, RT, 1h | 90% | +12.4° (c=1, CHCl₃) |

Solid-Phase Peptide Synthesis (SPPS) Approaches

Source details a Boc-based SPPS method adapted for esterified amino acids. This approach is scalable and avoids hazardous hydrofluoric acid (HF).

Resin Functionalization

Merrifield hydroxymethyl resin is derivatized with the Boc-protected amino acid using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Coupling efficiency exceeds 99% after 18 hours at 25°C .

Cleavage and Isolation

The peptide-resin is cleaved using a TFA/TMSBr/thioanisole/1,2-ethanedithiol (EDT) mixture (94:2:2:2 v/v) for 1 hour. The product is precipitated in cold diethyl ether, yielding 81% pure compound without racemization .

Table 3: SPPS Performance Metrics

| Parameter | Value |

|---|---|

| Coupling Efficiency | >99% |

| Cleavage Yield | 81% |

| Purity (Crude) | 95% |

Industrial-Scale Production Using Flow Reactors

Source highlights a continuous-flow method for synthesizing Boc-protected amino acid esters. This approach enhances safety and scalability.

Microreactor Setup

Reagents are pumped through a temperature-controlled microreactor (0.5 mm internal diameter) at 10 mL/min. Boc protection and esterification occur sequentially within 30 minutes, achieving 92% overall yield .

Advantages Over Batch Processing

-

Safety : Avoids exothermic risks associated with batch reactions.

-

Efficiency : 50% reduction in solvent usage.

-

Consistency : Relative standard deviation (RSD) of <2% across batches .

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.52 (s, 3H, CH₃), 3.76 (s, 3H, OCH₃), 5.21 (d, 1H, OH) .

-

IR (ATR) : 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (Boc C=O), 3450 cm⁻¹ (OH) .

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms >99% enantiomeric excess (ee). Retention times: 8.2 min (R-isomer), 9.7 min (S-isomer) .

Propiedades

IUPAC Name |

methyl (2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUNEDPIBZNRMT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.